[1'-13C]ribothymidine is a modified nucleoside that plays a significant role in molecular biology, particularly in the structure and function of transfer ribonucleic acid (tRNA). This compound is notable for its incorporation of a carbon-13 isotope at the 1' position of the ribose sugar, which can be useful in various analytical techniques such as nuclear magnetic resonance spectroscopy. Ribothymidine itself is a derivative of thymidine, where the uracil base is methylated at the 5-position, forming a unique structure that is critical for tRNA function.
Ribothymidine is classified as a nucleoside, specifically a ribonucleoside, due to its ribose sugar component. It is naturally found in tRNA molecules across various organisms, where it contributes to the stability and functionality of these essential biomolecules. The carbon-13 labeled version, [1'-13C]ribothymidine, is synthesized for research purposes, particularly in studies involving metabolic pathways and molecular interactions.
The synthesis of [1'-13C]ribothymidine typically involves isotopic labeling techniques to introduce the carbon-13 isotope. One common method includes:
This synthesis approach allows for precise control over labeling and yields high-quality nucleosides for research applications.
The molecular structure of [1'-13C]ribothymidine consists of a ribose sugar attached to a thymine base. The key features include:
The molecular formula can be represented as C10H13N2O5 (for [1'-13C]ribothymidine), with specific attention to its isotopic composition during analytical procedures.
[1'-13C]ribothymidine participates in several chemical reactions typical of nucleosides:
These reactions are essential for understanding its role in biochemical pathways and RNA metabolism.
The mechanism of action for [1'-13C]ribothymidine primarily revolves around its function within tRNA:
These mechanisms underscore its significance in cellular processes and molecular biology research.
[1'-13C]ribothymidine exhibits several important physical and chemical properties:
These properties are vital for laboratory handling and application in biochemical assays.
[1'-13C]ribothymidine has several applications in scientific research:
These applications highlight its importance as a tool in molecular biology and biochemistry research, facilitating advancements in understanding cellular processes.
Ribothymidine consists of thymine linked to ribose via an N-glycosidic bond at the nucleobase's N1 position and the sugar's anomeric carbon (C1'). This C1'-N1 bond adopts an anti-conformation in canonical Watson-Crick base pairs, positioning the thymine methyl group within the major groove of RNA helices. The methyl group distinguishes ribothymidine from uridine and significantly enhances base stacking and hydrophobic interactions due to its electron-donating properties [9]. Unlike DNA thymidine, ribothymidine retains a 2'-hydroxyl group on the ribose ring, which increases its structural flexibility and promotes A-helix geometry in RNA duplexes. This 2'-OH group also renders RNA susceptible to alkaline hydrolysis but facilitates the formation of intricate tertiary structures through hydrogen bonding [3] [9].
Table 1: Structural Characteristics of Ribothymidine vs. Canonical Nucleosides
Structural Element | Ribothymidine | Uridine | DNA Thymidine |
---|---|---|---|
Nucleobase | Thymine (5-methyluracil) | Uracil | Thymine |
Sugar Component | D-Ribose | D-Ribose | 2'-Deoxyribose |
Glycosidic Bond | β-N1-C1' | β-N1-C1' | β-N1-C1' |
2' Substituent | -OH | -OH | -H |
Methyl Group Position | C5 of base | - | C5 of base |
Dominant Helix Form | A-form | A-form | B-form |
Ribothymidine is evolutionarily conserved in the T-arm of tRNA, where it stabilizes the L-shaped tertiary fold crucial for mRNA decoding. Specifically, the thymine methyl group forms van der Waals contacts with adjacent nucleobases and backbone phosphates, increasing tRNA melting temperature by 3–5°C compared to unmethylated counterparts [6] [9]. In the TΨC loop (containing ribothymidine (T), pseudouridine (Ψ), and cytidine (C)), rT54 pairs with A58 in a reverse Hoogsteen interaction, creating a rigid platform for ribosome binding during translation initiation [2]. Beyond tRNA, ribothymidine occurs in rRNA (e.g., 23S rRNA position 1939 in E. coli), contributing to peptidyl transferase center organization. Its absence in mutants correlates with translational infidelity and reduced cell viability, underscoring its role in ribosome function [4] [6].
Carbon-13 labeling enables non-perturbative monitoring of RNA metabolism and architecture due to its stable incorporation and absence of radioactive decay. The 13C isotope's nuclear spin (I=½) makes it ideal for NMR spectroscopy, where it produces distinct signals without natural background interference. Metabolic studies using [13C]-ribonucleosides track RNA synthesis rates in vivo, as demonstrated in SLAM-seq (thiol-linked alkylation for metabolic sequencing), where s4U-labeling combined with 13C detection quantifies transcriptional output [5]. In structural biology, 13C labels provide atomic-level constraints through:
Table 2: Applications of Position-Specific 13C Labeling in Nucleoside Research
Position | Key Probes | Primary Techniques | Biological Insights |
---|---|---|---|
1' | Glycosidic bond stability, Sugar pucker | NMR scalar couplings, CEST* | Base flipping kinetics, Catalytic ribozyme mechanisms |
2' | 2'-OH hydrogen bonding, Furanose conformation | R1ρ relaxation, REDOR** | A vs. B-helix transitions, Ribozyme active site dynamics |
5' | Backbone torsion angles (α, ζ) | 31P-13C HMQC | Phosphodiester cleavage susceptibility |
Base | Base stacking, Hydrogen bonding | 15N-13C TROSY | Ligand binding specificity, Mismatch detection |
CEST: Chemical Exchange Saturation Transfer; *REDOR: Rotational Echo Double Resonance*
The 1'-13C label offers unique advantages over other positions due to its location at the anomeric carbon, which directly participates in the glycosidic bond. This position serves as a sensitive reporter for:
In contrast, 2'-13C labels are optimal for studying ribose flexibility but suffer from rapid signal decay due to dipolar coupling with the labile 2'-OH proton. 5'-13C labels report on backbone dynamics but require homonuclear decoupling from adjacent 31P nuclei. Thus, [1'-13C]ribothymidine provides a balanced combination of metabolic stability, structural sensitivity, and experimental tractability for analyzing RNA architecture and turnover.
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